molecular formula C27H27Cl3N6 B8198653 4-[3,5-bis(4-carbamimidoylphenyl)phenyl]benzenecarboximidamide;trihydrochloride

4-[3,5-bis(4-carbamimidoylphenyl)phenyl]benzenecarboximidamide;trihydrochloride

Cat. No.: B8198653
M. Wt: 541.9 g/mol
InChI Key: MREIXXFSZATAGH-UHFFFAOYSA-N
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Description

5’-(4-Carbamimidoylphenyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-bis(carboximidamide) trihydrochloride is a complex organic compound characterized by the presence of multiple amidine groups. This compound belongs to the class of carboxamidines, which are known for their diverse applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-(4-Carbamimidoylphenyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-bis(carboximidamide) trihydrochloride typically involves multi-step organic reactions. One common approach is the reaction of 4-carbamimidoylphenyl derivatives with terphenyl compounds under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

5’-(4-Carbamimidoylphenyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-bis(carboximidamide) trihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

5’-(4-Carbamimidoylphenyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-bis(carboximidamide) trihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 5’-(4-Carbamimidoylphenyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-bis(carboximidamide) trihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-(4-Carbamimidoylphenyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-bis(carboximidamide) trihydrochloride is unique due to its specific structural arrangement and the presence of multiple amidine groups.

Properties

IUPAC Name

4-[3,5-bis(4-carbamimidoylphenyl)phenyl]benzenecarboximidamide;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N6.3ClH/c28-25(29)19-7-1-16(2-8-19)22-13-23(17-3-9-20(10-4-17)26(30)31)15-24(14-22)18-5-11-21(12-6-18)27(32)33;;;/h1-15H,(H3,28,29)(H3,30,31)(H3,32,33);3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MREIXXFSZATAGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)C(=N)N)C4=CC=C(C=C4)C(=N)N)C(=N)N.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27Cl3N6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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